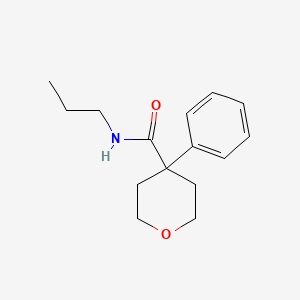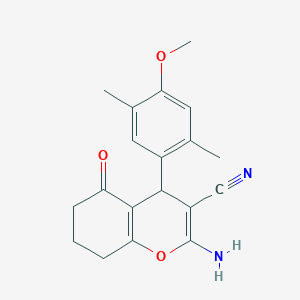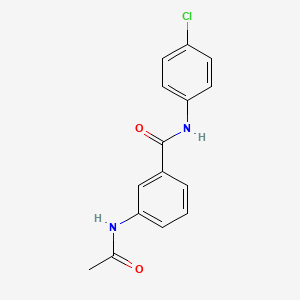![molecular formula C12H11F4N5O B4944406 N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide, commonly known as FST-100, is a novel compound that has gained significant attention in scientific research. FST-100 is a potent and selective inhibitor of the pro-inflammatory cytokine, Interleukin-1β (IL-1β), and has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Mechanism of Action
FST-100 selectively inhibits the production of IL-1β, a pro-inflammatory cytokine that plays a key role in the pathogenesis of various inflammatory diseases. IL-1β is produced by activated immune cells and promotes inflammation by activating other immune cells and inducing the production of other pro-inflammatory cytokines. By inhibiting IL-1β production, FST-100 reduces inflammation and improves disease symptoms.
Biochemical and Physiological Effects:
FST-100 has been shown to have a good safety profile and is well-tolerated in preclinical studies. It does not affect the production of other cytokines or interfere with other immune functions. FST-100 has also been shown to have a long half-life, which makes it a promising candidate for the development of a once-daily oral medication.
Advantages and Limitations for Lab Experiments
The advantages of FST-100 for lab experiments include its selectivity for IL-1β and its good safety profile. However, the limitations of FST-100 include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For research include evaluating the optimal dosing regimen for FST-100, identifying biomarkers that can predict response to treatment, and exploring the potential of FST-100 for the treatment of other inflammatory diseases. Additionally, further studies are needed to evaluate the potential of FST-100 for combination therapy with other anti-inflammatory agents.
Synthesis Methods
FST-100 is synthesized through a multistep process that involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then reduced to the corresponding amine, which is further reacted with 1H-tetrazole-1-acetic acid to form FST-100.
Scientific Research Applications
FST-100 has shown promising results in preclinical studies for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In these studies, FST-100 has been shown to significantly reduce inflammation and improve disease symptoms.
properties
IUPAC Name |
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4N5O/c13-10-2-1-9(12(14,15)16)5-8(10)6-17-11(22)3-4-21-7-18-19-20-21/h1-2,5,7H,3-4,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKLBXHWRKRKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CNC(=O)CCN2C=NN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)

![N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)
![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)



![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)

![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)